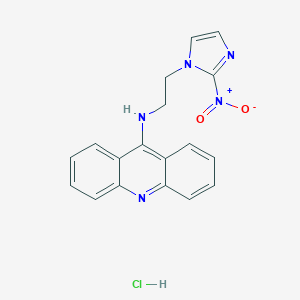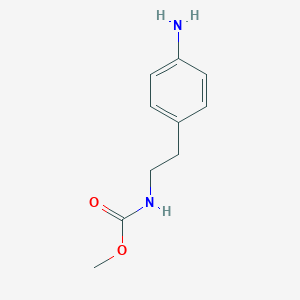
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine (NIA) is a synthetic compound that has been extensively studied for its potential application as an antitumor agent. It belongs to the class of nitroimidazole derivatives, which have been shown to selectively target hypoxic cells in tumors. NIA has been found to be particularly effective in treating solid tumors, such as those found in the lungs, liver, and brain.
Mécanisme D'action
The mechanism of action of 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine involves the reduction of the nitro group in the molecule by cellular enzymes. This reduction generates reactive intermediates that form covalent adducts with DNA, leading to DNA damage and cell death. The selective targeting of hypoxic cells in tumors is thought to be due to the increased activity of these cellular enzymes in these cells.
Biochemical and Physiological Effects
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has been shown to have several biochemical and physiological effects on cells. It has been found to induce DNA damage and cell cycle arrest in tumor cells. 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has also been shown to induce apoptosis, or programmed cell death, in tumor cells. In addition, 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has been found to inhibit the production of reactive oxygen species, which can contribute to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has several advantages as a research tool in the laboratory. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential use in cancer treatment, providing a wealth of information on its mechanism of action and potential applications. However, 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine also has several limitations for lab experiments. It can be difficult to obtain large quantities of the compound, and its stability can be affected by factors such as temperature and light exposure.
Orientations Futures
There are several potential future directions for research on 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and stability. Another area of interest is the investigation of the potential use of 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to better understand the mechanism of action of 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine and its potential applications in treating other diseases, such as parasitic infections and inflammatory disorders.
Méthodes De Synthèse
The synthesis of 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine involves several steps, including the reaction of 2-nitro-1-imidazoleethanol with acridine. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The final product is a yellow crystalline powder with a molecular weight of 382.4 g/mol.
Applications De Recherche Scientifique
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target hypoxic cells in tumors, which are often resistant to conventional chemotherapy. 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine works by inhibiting DNA synthesis, causing cell death in tumor cells. In addition to its use as an antitumor agent, 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has also been studied for its potential use in treating other diseases, such as parasitic infections and inflammatory disorders.
Propriétés
Numéro CAS |
142618-00-6 |
|---|---|
Nom du produit |
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine |
Formule moléculaire |
C18H16ClN5O2 |
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
N-[2-(2-nitroimidazol-1-yl)ethyl]acridin-9-amine;hydrochloride |
InChI |
InChI=1S/C18H15N5O2.ClH/c24-23(25)18-20-10-12-22(18)11-9-19-17-13-5-1-3-7-15(13)21-16-8-4-2-6-14(16)17;/h1-8,10,12H,9,11H2,(H,19,21);1H |
Clé InChI |
MQLFCIAPVUBEAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCN4C=CN=C4[N+](=O)[O-].Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCN4C=CN=C4[N+](=O)[O-].Cl |
Autres numéros CAS |
142618-00-6 |
Synonymes |
9-(2-(2-nitro-1-imidazolyl)ethylamino)acridine NLA-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)





![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)


![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)
![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)
